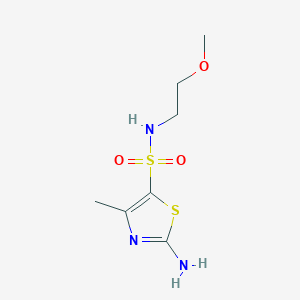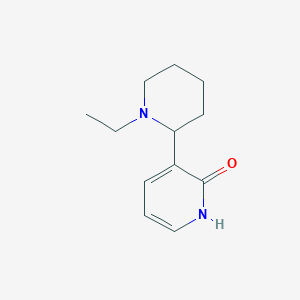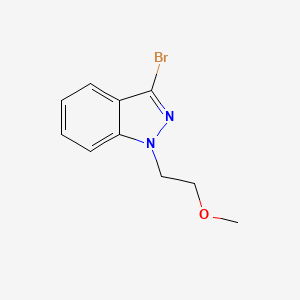
3-Bromo-1-(2-methoxyethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2-methoxyethyl)-1H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom and a methoxyethyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-indazole typically involves the bromination of 1-(2-methoxyethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of bromine, a hazardous substance.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(2-methoxyethyl)-1H-indazole can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1-(2-methoxyethyl)-1H-indazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(2-methoxyethyl)-1H-indazole derivatives with various functional groups.
Oxidation: this compound aldehydes or acids.
Reduction: 1-(2-methoxyethyl)-1H-indazole.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of brominated indazoles on various biological pathways. It can be used in the design of probes for imaging and diagnostic purposes.
Medicine: The compound is explored for its potential pharmacological properties. Brominated indazoles have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- 3-Bromo-1-(2-methoxyethyl)-1-methylcyclopentane
Comparison: 3-Bromo-1-(2-methoxyethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties. Compared to similar compounds like 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one, the indazole derivative may exhibit different reactivity and biological activity due to the presence of the fused benzene and pyrazole ring system. The methoxyethyl group also contributes to its unique solubility and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
3-bromo-1-(2-methoxyethyl)indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
Clave InChI |
RYYCYDOJIVKVED-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=CC=CC=C2C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
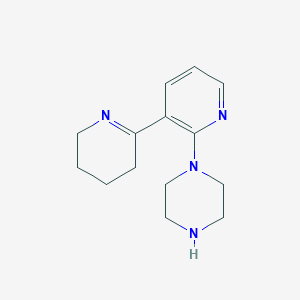


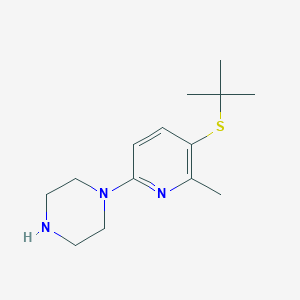
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)



